2-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide
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Overview
Description
2-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide is an organic compound with the molecular formula C9H10FNO2S. It is a sulfonamide derivative, characterized by the presence of a fluorine atom attached to the benzene ring and a prop-2-en-1-yl group attached to the nitrogen atom of the sulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzenesulfonyl chloride and prop-2-en-1-amine.
Reaction Conditions: The reaction is carried out under controlled conditions, usually in the presence of a base such as triethylamine, to facilitate the nucleophilic substitution reaction.
Reaction Mechanism: The prop-2-en-1-amine attacks the sulfonyl chloride group, leading to the formation of the sulfonamide bond and the release of hydrochloric acid as a byproduct.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing efficient purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfonamide group.
Addition Reactions: The prop-2-en-1-yl group can participate in addition reactions, such as hydrogenation or halogenation.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of a base and an appropriate solvent.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Addition Reactions: Catalysts such as palladium or platinum are often employed for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted sulfonamides, while addition reactions can result in saturated or halogenated derivatives .
Scientific Research Applications
2-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding due to its sulfonamide group.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The fluorine atom can enhance the compound’s stability and binding affinity .
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N-(prop-2-yn-1-yl)benzene-1-sulfonamide: Similar structure but with a prop-2-yn-1-yl group instead of a prop-2-en-1-yl group.
2-fluoro-N-(prop-2-yn-1-yl)benzene-1-sulfonamide: Similar structure but with a prop-2-yn-1-yl group instead of a prop-2-en-1-yl group.
Uniqueness
2-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide is unique due to the presence of both the fluorine atom and the prop-2-en-1-yl group. This combination imparts specific chemical and biological properties, such as enhanced stability and binding affinity, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-fluoro-N-prop-2-enylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2S/c1-2-7-11-14(12,13)9-6-4-3-5-8(9)10/h2-6,11H,1,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKYXGWQIMWPMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNS(=O)(=O)C1=CC=CC=C1F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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